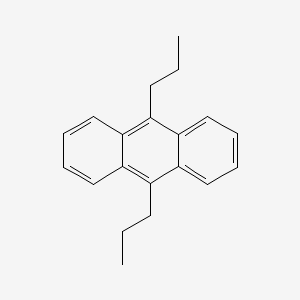
9,10-Dipropylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dipropylanthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular structure consisting of an anthracene core substituted with propyl groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dipropylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dipropylanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitro-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dipropylanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the photophysical properties of PAHs and their derivatives.
Biology: Its derivatives are investigated for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Wirkmechanismus
The mechanism of action of 9,10-Dipropylanthracene involves its interaction with light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Another PAH with phenyl groups at the 9 and 10 positions, known for its use in OLEDs and as a scintillator material.
9,10-Dimethylanthracene: A compound with methyl groups at the 9 and 10 positions, used in triplet-triplet annihilation upconversion systems.
Uniqueness
9,10-Dipropylanthracene is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. The propyl groups provide a balance between steric hindrance and electronic effects, making it a valuable compound for studying the effects of alkyl substitution on the properties of anthracene derivatives.
Eigenschaften
CAS-Nummer |
1624-33-5 |
|---|---|
Molekularformel |
C20H22 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
9,10-dipropylanthracene |
InChI |
InChI=1S/C20H22/c1-3-9-15-17-11-5-7-13-19(17)16(10-4-2)20-14-8-6-12-18(15)20/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
WVAKWHJKGCYTRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
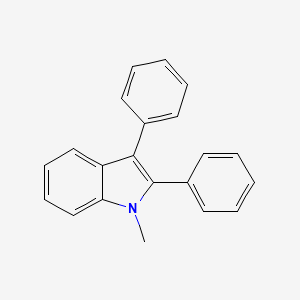
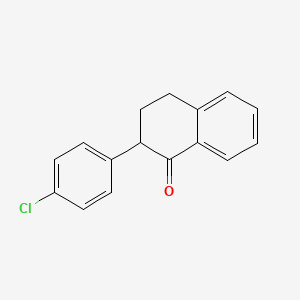

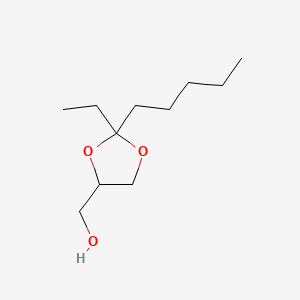
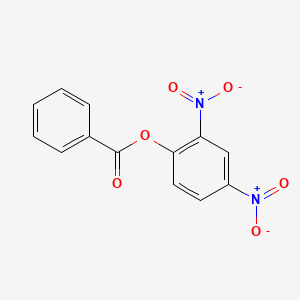
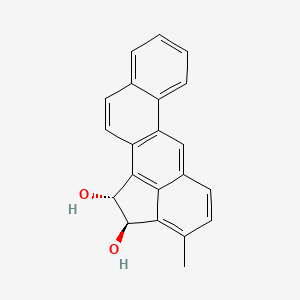
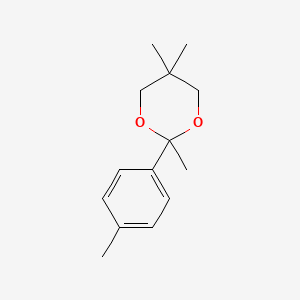
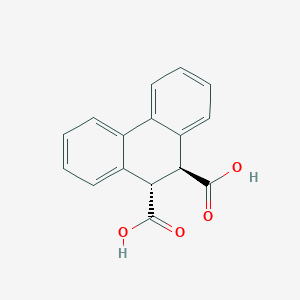
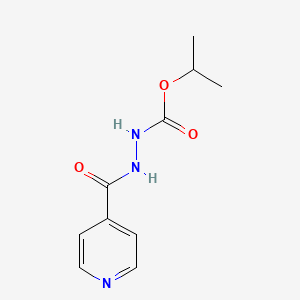

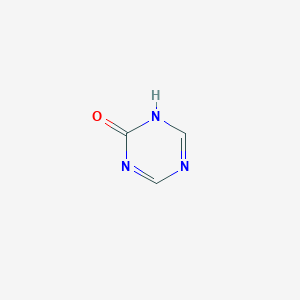
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)

